molecular formula C11H11FN2O4 B13420188 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate CAS No. 29218-33-5

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate

Cat. No.: B13420188
CAS No.: 29218-33-5
M. Wt: 254.21 g/mol
InChI Key: LAQDWJMEDQIZGM-UHFFFAOYSA-N
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Description

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure enhances its stability and reactivity, making it a valuable compound in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate typically involves the reaction of m-fluorophenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated compound.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of saturated oxazolidinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a biochemical probe due to its fluorine content.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
  • 3-(m-Bromophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
  • 3-(m-Methylphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate

Uniqueness

The presence of the fluorine atom in 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate distinguishes it from its analogs. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, reactivity, and biological activity. This makes it a more attractive candidate for various applications compared to its non-fluorinated counterparts.

Properties

CAS No.

29218-33-5

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate

InChI

InChI=1S/C11H11FN2O4/c12-7-2-1-3-8(4-7)14-5-9(18-11(14)16)6-17-10(13)15/h1-4,9H,5-6H2,(H2,13,15)

InChI Key

LAQDWJMEDQIZGM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)COC(=O)N

Origin of Product

United States

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